PAC1 Receptor Binding Affinity
This compound demonstrates measurable binding affinity for the PAC1 receptor (pituitary adenylate cyclase-activating polypeptide type I receptor), a Class B1 GPCR. Its pKi value of 6.9 (corresponding to a Ki of approximately 126 nM) provides a quantitative benchmark [1]. While this data is from a single-source database without a specific head-to-head comparator in the same assay, it offers a quantitative anchor for initial hit identification and SAR programs focused on this target.
| Evidence Dimension | Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 6.9 |
| Comparator Or Baseline | No direct comparator in same assay; baseline is > 10 μM (typical for inactive compounds) |
| Quantified Difference | ~ 126 nM affinity vs. micromolar baseline |
| Conditions | Receptor binding assay, source: Guide to Pharmacology (GtoPdb) [1] |
Why This Matters
Provides a quantitative starting point for PAC1 receptor research, differentiating it from the broader class of triazolopyridines which may have no reported activity at this GPCR.
- [1] IUPHAR/BPS Guide to Pharmacology. Bioactivities for PAC1 receptor (PACR). Database entry for 5-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine. View Source
